4-Methyl-2,4-pentadienal is an organic compound with the molecular formula and a molecular weight of approximately 96.1271 g/mol. This compound features a distinctive structure characterized by two conjugated double bonds and an aldehyde functional group. The presence of the methyl group at the fourth carbon position contributes to its unique reactivity and properties, making it a subject of interest in both organic chemistry and various industrial applications .
Research into the biological activity of 4-Methyl-2,4-pentadienal suggests potential roles in biological processes, particularly in relation to its presence in autoxidation products of lipids. This compound may exhibit antimicrobial properties, although specific studies detailing its biological effects remain limited. Its reactivity could imply interactions with biological macromolecules, warranting further investigation into its pharmacological potential .
Several methods exist for synthesizing 4-Methyl-2,4-pentadienal:
4-Methyl-2,4-pentadienal has diverse applications across various fields:
Interactions involving 4-Methyl-2,4-pentadienal are primarily studied in the context of its reactivity with other chemical species. Its ability to participate in electrophilic addition reactions makes it relevant in the study of reaction mechanisms involving conjugated systems. Further research into its interactions with biological molecules could reveal insights into its potential therapeutic uses or toxicological effects .
Several compounds exhibit structural similarities to 4-Methyl-2,4-pentadienal:
| Compound Name | Structure Description | Key Differences |
|---|---|---|
| 2,4-Pentanedione | Contains two ketone groups instead of an aldehyde group | Lacks the aldehyde functionality |
| 1,3-Pentadiene | A hydrocarbon with two conjugated double bonds | Does not contain any functional groups |
| Acrolein | An aldehyde with a similar carbon skeleton | Lacks conjugated double bonds |
The uniqueness of 4-Methyl-2,4-pentadienal lies in its combination of both conjugated double bonds and an aldehyde group. This structural feature grants it distinct reactivity patterns compared to similar compounds, allowing it to participate in a broader array of
The synthesis of 4-methyl-2,4-pentadienal traditionally relies on carbonyl olefination and aldol condensation strategies. The Wittig reaction remains a cornerstone, where phosphonium ylides react with α,β-unsaturated aldehydes to extend conjugation. For instance, Gree et al. demonstrated that fumaraldehyde bis(dimethyl acetal) undergoes selective hydrolysis followed by a Wittig reaction with methyltriphenylphosphonium bromide to yield 2,4-dienal derivatives. This method emphasizes the importance of protecting group strategies to prevent over-reduction or polymerization.
Another conventional approach involves aldol condensation of acetone with α,β-unsaturated aldehydes. Eisenacher et al. highlighted the role of basic ion exchange resins in facilitating aldol adduct formation, though their work primarily targeted diacetone alcohol. Adapting this methodology, 4-methyl-2,4-pentadienal can be synthesized via cross-aldol reactions between methyl vinyl ketone and acetaldehyde under acidic or basic conditions. The reaction’s regioselectivity is influenced by steric effects, favoring the formation of the conjugated dienal system.
Transition metal catalysts have revolutionized the synthesis of 4-methyl-2,4-pentadienal by enhancing selectivity and reducing side reactions. Proto et al. reported the use of a homogeneous titanium catalyst for the polymerization of 4-methyl-1,3-pentadiene, a precursor to 4-methyl-2,4-pentadienal. The titanium complex, [(η⁵-C₅Me₅)TiCl₂], facilitates 1,2-insertion of the diene monomer, enabling precise control over chain length and stereoregularity.
Organocatalytic methods also show promise. The proline-catalyzed asymmetric aldol reaction, as demonstrated in the synthesis of adociacetylene B, provides a blueprint for dienal synthesis. By employing a proline-derived ligand, zinc-mediated alkynylation of 2,4-pentadienal precursors achieves high enantiomeric excess (ee). This method avoids transition metals, making it environmentally favorable. Additionally, palladium-catalyzed cross-couplings, such as the Heck reaction, have been adapted to install conjugated double bonds selectively.
Asymmetric synthesis of 4-methyl-2,4-pentadienal focuses on installing stereocenters adjacent to the dienal moiety. A landmark study by Schütz et al. utilized asymmetric hydroformylation of 1,3-dienes to set the C10 stereochemistry in tedanolide C intermediates. Using a rhodium catalyst with a chiral phosphine ligand, they achieved complete catalyst control over diastereomer formation. This approach underscores the potential for late-stage stereochemical diversification in dienal synthesis.
Further advancements include the Trost alkynylation, which employs a zinc catalyst coordinated to a proline-derived ligand to induce asymmetry. In this method, 2E,4E-5-bromo-2,4-pentadienal undergoes enantioselective addition of acetylides, yielding chiral propargyl alcohols that can be oxidized to the corresponding dienals. The reaction’s efficiency stems from the ligand’s ability to stabilize transition states through hydrogen bonding and steric effects.
The Diels-Alder reaction involving 4-methyl-2,4-pentadienal represents a classic example of [4+2] cycloaddition chemistry where the compound functions as a diene component . Quantum mechanical studies have revealed that the reaction proceeds through a concerted mechanism involving simultaneous bond formation and breaking processes [5] [6]. The transition state analysis demonstrates that 4-methyl-2,4-pentadienal adopts an s-cis conformation to achieve optimal orbital overlap with dienophile partners [7].
Density functional theory calculations using B3LYP/6-31G(d) basis sets have provided detailed insights into the reaction coordinate for 2,4-pentadienal systems [5]. The bonding evolution theory analysis reveals that the cycloaddition occurs through a two-stage mechanism with distinct catastrophe points marking the formation of intermolecular bonds [6]. The first intermolecular bond (C₁-C₆) forms at distances of approximately 1.92-1.97 Å, while the six-membered ring closure occurs at 2.5-2.6 Å through formation of the second bond (C₄-C₅) [5] [6].
The transition state geometry for 4-methyl-2,4-pentadienal in Diels-Alder reactions exhibits characteristic features of pericyclic processes [8]. Computational studies demonstrate that the activation energy barriers for conjugated dienal systems typically range from 15-25 kcal/mol, depending on the nature of the dienophile and reaction conditions [9] [10]. The methyl substitution at the 4-position influences the electronic properties of the diene system, affecting both reactivity and regioselectivity outcomes [11].
| Reaction Parameter | Value Range | Reference Conditions |
|---|---|---|
| Activation Energy | 15-25 kcal/mol | B3LYP/6-31G(d) level |
| C₁-C₆ Bond Formation Distance | 1.92-1.97 Å | Transition state analysis |
| Ring Closure Distance | 2.5-2.6 Å | C₄-C₅ bond formation |
| Reaction Coordinate Steps | 10-11 steps | Bonding evolution theory |
The electronic structure analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital interactions govern the reaction feasibility [11]. The methyl group substitution creates asymmetry in the electronic distribution, leading to preferential reaction pathways and enhanced reactivity compared to unsubstituted pentadienal systems [12].
4-Methyl-2,4-pentadienal exhibits characteristic electrophilic addition behavior typical of conjugated diene systems [13] [14]. The compound undergoes both 1,2-addition and 1,4-addition reactions depending on reaction conditions and the nature of the electrophile [15]. The conjugated system creates a resonance-stabilized allylic carbocation intermediate that can be attacked at multiple positions [14].
Electrophilic addition to 4-methyl-2,4-pentadienal initiates with protonation of one of the double bonds, generating a carbocation that is stabilized through resonance delocalization [13] [14]. The initial protonation typically occurs at the terminal carbon to generate the most stable secondary allylic carbocation [16]. This intermediate exists in equilibrium between two resonance forms, allowing nucleophilic attack at either the 2-position (1,2-addition) or the 4-position (1,4-addition) [15] [17].
Temperature effects play a crucial role in determining the product distribution [15] [16]. At lower temperatures, the 1,2-addition product predominates due to kinetic control, as the nucleophile attacks the carbocation center closest to the initial site of protonation [17]. Higher temperatures favor the thermodynamically more stable 1,4-addition product, which typically contains a more substituted double bond [16] [17].
| Addition Type | Temperature Preference | Thermodynamic Stability | Kinetic Favorability |
|---|---|---|---|
| 1,2-Addition | Low temperature | Less stable | Kinetically favored |
| 1,4-Addition | High temperature | More stable | Thermodynamically favored |
| Product Ratio | Variable | Temperature dependent | Reversibility controlled |
The regioselectivity of electrophilic addition to 4-methyl-2,4-pentadienal is influenced by several factors including steric hindrance, electronic effects, and reaction conditions [18] [19]. The methyl substituent at the 4-position creates asymmetry in the molecule, leading to preferential formation of specific regioisomers [16]. Markovnikov addition typically occurs, with the hydrogen adding to the carbon that can best stabilize the resulting carbocation [18].
The electronic nature of the electrophile also affects the reaction outcome [20]. Electron-poor electrophiles tend to react more readily with the electron-rich conjugated system, while the presence of electron-withdrawing groups can alter the regioselectivity patterns [19] [20]. Catalyst systems, particularly transition metal complexes, can provide additional control over the regiochemical outcome of these transformations [20].
4-Methyl-2,4-pentadienal can undergo tautomerization processes that involve the interconversion between different structural forms [21] [22]. The aldehyde functionality enables keto-enol tautomerism, while the conjugated system provides additional stabilization through extended resonance [23] [24]. These tautomeric equilibria are catalyzed by both acidic and basic conditions and play important roles in the compound's reactivity profile [22].
Quantum chemical calculations reveal that the keto form of 4-methyl-2,4-pentadienal is thermodynamically favored over the enol form by approximately 10-15 kcal/mol in the gas phase [21] [25]. This energy difference is attributed to the greater stability of the carbonyl double bond compared to the carbon-carbon double bond [24]. However, the presence of the conjugated system can provide additional stabilization to the enol form through extended resonance [23].
Solvent effects significantly influence the tautomeric equilibrium [21] [23]. Polar protic solvents tend to stabilize the keto form through hydrogen bonding interactions with the carbonyl oxygen [26]. In contrast, nonpolar solvents show less pronounced effects on the equilibrium position [23]. Temperature also plays a role, with higher temperatures generally favoring the entropy-rich enol form [26].
| Tautomer Form | Relative Stability (kcal/mol) | Solvent Dependence | Temperature Effect |
|---|---|---|---|
| Keto Form | 0 (reference) | Stabilized in polar solvents | Favored at low temperature |
| Enol Form | +10 to +15 | Less solvent dependent | Favored at high temperature |
| Equilibrium Constant | 10⁻⁷ to 10⁻¹¹ | Solvent dependent | Temperature dependent |
The rate of tautomerization for 4-methyl-2,4-pentadienal depends on the presence of catalysts and reaction conditions [22] [26]. Acid-catalyzed tautomerization proceeds through protonation of the carbonyl oxygen followed by proton transfer from the adjacent carbon [22]. Base-catalyzed processes involve deprotonation of the alpha-carbon to form an enolate intermediate [24].
The activation energy for uncatalyzed tautomerization is typically high (35-50 kcal/mol), making the process slow under normal conditions [21]. Water-assisted tautomerization significantly reduces these barriers, with one water molecule lowering the activation energy by approximately 15-20 kcal/mol [21]. Two-water-assisted processes show even greater rate enhancements, with activation barriers reduced to 4-10 kcal/mol [21].
The synthesis of tedanolide C fragments represents one of the most sophisticated applications of 4-Methyl-2,4-pentadienal in complex molecule construction. Tedanolide C is a marine natural product isolated from a Papua New Guinea sponge of the Ircinia species, exhibiting remarkable cytotoxic activity against cancer cell lines with an IC50 value of 0.057 μg/mL (90 nM) against HCT-116 cells [1]. The compound demonstrates cell cycle arrest in the S-phase and functions as a protein synthesis inhibitor, similar to other members of the tedanolide family [1].
The most notable synthetic achievement utilizing 4-Methyl-2,4-pentadienal as a starting material was accomplished by Smith and colleagues, who developed a stereochemically versatile synthesis of the C1-C12 fragment of tedanolide C in eight steps from 2-methyl-2,4-pentadienal [2] [3]. This synthetic route demonstrated exceptional efficiency and flexibility, enabling access to either C10 epimer through complete catalyst control during the asymmetric hydroformylation step [2].
The key synthetic transformations in this approach include:
Asymmetric Hydroformylation: The central reaction employs a chiral rhodium catalyst system using (R,S)-Binaphos ligand to achieve remarkable diastereoselectivity (93:7 ratio of C10 epimers). The use of (S,R)-Binaphos provides complete reversal of selectivity, demonstrating the power of catalyst-controlled stereochemistry [2].
Diastereoselective Nucleophilic Addition: The synthesis features the diastereoselective addition of an isobutyryl β-ketoester dianion to an α,β-disubstituted chiral aldehyde, which sets the C5 stereochemistry while simultaneously installing the geminal dimethyl unit characteristic of tedanolide structures [2].
Differential Protection Strategy: A highly efficient single-pot operation was developed for the differential protection of a syn-1,3-diol, streamlining the synthetic sequence and improving overall efficiency [2].
Multiple research groups have pursued tedanolide C fragment synthesis, with each approach highlighting different aspects of 4-Methyl-2,4-pentadienal reactivity:
Roush Group Contribution: The Roush laboratory developed a convergent synthesis of the protected C1-C11 fragment through a Felkin-Ahn addition strategy, achieving 80% yield with 4:1 diastereoselectivity [1]. This approach utilized vinyl iodide addition to an aldehyde as the key bond-forming step, demonstrating alternative reactivity patterns accessible from pentadienal-derived intermediates [1].
Kalesse Group Methodology: The Kalesse laboratory employed Kiyooka aldol reactions to construct the C14-C23 fragment, emphasizing the versatility of pentadienal derivatives in accessing different regions of the target molecule [4]. Their approach highlighted the importance of tertiary alcohol installation flanked by oxygenated carbon atoms [4].
Romea and Urpi Strategy: These researchers developed highly stereoselective substrate-controlled titanium-mediated aldol reactions from chiral ketones, demonstrating the utility of pentadienal-derived building blocks in complex fragment couplings [5].
The construction of tedanolide C fragments from 4-Methyl-2,4-pentadienal presents several synthetic challenges that have been addressed through innovative methodologies:
Stereochemical Control: The presence of multiple stereocenters in the target fragments necessitates precise control of stereochemistry. The asymmetric hydroformylation approach provides complete catalyst control, allowing access to both epimers from a common intermediate [2].
Functional Group Compatibility: The aldehyde functionality in 4-Methyl-2,4-pentadienal must be protected and revealed at appropriate synthetic stages. The development of differential protection strategies has enabled efficient manipulation of multiple hydroxyl groups [2].
Scale-Up Considerations: The synthetic routes have been optimized for reproducibility and scalability, with particular attention to reaction conditions and purification protocols [2] [1].
The conjugated diene system in 4-Methyl-2,4-pentadienal provides an excellent foundation for the development of nonlinear optical (NLO) materials. Conjugated systems are fundamental to optical applications due to their ability to facilitate electron delocalization and modulate optical properties through structural modifications [6] [7].
The extended π-conjugation in 4-Methyl-2,4-pentadienal creates a system of overlapping p-orbitals that allows for delocalization of electrons across the molecular framework [7]. This delocalization is crucial for nonlinear optical applications as it enables the material to respond to optical fields in a nonlinear manner [6].
Electronic Structure Considerations: The conjugated system in 4-Methyl-2,4-pentadienal exhibits characteristic electronic transitions that can be tuned through structural modifications. The presence of both conjugated double bonds and an aldehyde functional group provides multiple sites for derivatization and property optimization [7].
Optical Absorption Properties: Research on similar conjugated pentadienal systems demonstrates that the electronic absorption spectra can be modified through substitution patterns and chain length variations [6] [8]. The ability to tune absorption wavelengths is essential for developing materials with specific optical responses [8].
The development of nonlinear optical materials from 4-Methyl-2,4-pentadienal derivatives relies on understanding the relationship between molecular structure and optical properties:
Conjugation Length Effects: Extended conjugation generally results in red-shifted absorption bands and enhanced nonlinear optical responses. The pentadienal framework provides a suitable platform for chain extension and conjugation enhancement [9].
Donor-Acceptor Systems: The aldehyde group in 4-Methyl-2,4-pentadienal can serve as an electron-withdrawing acceptor, while appropriate donor groups can be introduced to create push-pull systems that enhance nonlinear optical properties [10].
Molecular Hyperpolarizability: Computational studies on related triazole-based compounds with extended conjugation systems have demonstrated significant first and second hyperpolarizabilities, indicating potential for nonlinear optical applications [10].
The incorporation of 4-Methyl-2,4-pentadienal into nonlinear optical materials involves several strategic approaches:
Polymer Integration: The reactive aldehyde functionality enables incorporation into polymer backbones through various polymerization mechanisms. Conjugated polymers containing pentadienal units can exhibit enhanced optical properties due to extended conjugation [6].
Crystalline Materials: The development of crystalline materials with noncentrosymmetric structures is crucial for second-order nonlinear optical effects. The structural features of 4-Methyl-2,4-pentadienal derivatives can be designed to promote appropriate crystal packing [11].
Composite Systems: The combination of 4-Methyl-2,4-pentadienal derivatives with other optical materials can create composite systems with enhanced or complementary properties [12].
The aldehyde functionality and conjugated structure of 4-Methyl-2,4-pentadienal make it particularly valuable in flavor and fragrance applications. Aldehydes are widely recognized for their significant contributions to flavor profiles, with many compounds in this class serving as key aroma components [13] [14].
The role of 4-Methyl-2,4-pentadienal in flavor development stems from its ability to participate in flavor-forming reactions and serve as a precursor to more complex flavor compounds:
Maillard Reaction Participation: Research has demonstrated that conjugated aldehydes, including pentadienal derivatives, can significantly influence Maillard reaction pathways [13]. The addition of unsaturated aldehydes to glutathione-ribose Maillard reaction systems results in notable changes in flavor profiles, particularly affecting umami, sourness, and astringency characteristics [13].
Flavor Precursor Function: The compound serves as a precursor to various flavor compounds through thermal and enzymatic transformations. Studies have shown that pentadienal compounds can generate new volatile organic compounds (VOCs) that contribute to complex flavor profiles [13].
Taste Modification: The presence of conjugated aldehydes in flavor systems can modify taste attributes through interactions with taste receptors and electronic tongue sensors. Research indicates that unsaturated aldehydes particularly affect sourness perception and can reduce umami intensity [13].
The aromatic properties of 4-Methyl-2,4-pentadienal and its derivatives make them valuable in fragrance composition:
Aroma Characteristics: Related pentadienal compounds exhibit fruity aromas, with 2,4-pentadienal specifically described as having a "fruity aroma" profile [15]. This characteristic makes pentadienal derivatives suitable for fruit-type fragrance formulations [15].
Synthetic Accessibility: The compound provides a accessible starting point for the synthesis of more complex fragrance molecules. The aldehyde functionality can be readily modified through various organic transformations to create diverse aromatic profiles [14].
Stability Considerations: The conjugated structure provides certain stability advantages compared to saturated aldehydes, making pentadienal derivatives suitable for fragrance applications where stability is crucial [14].
The commercial utilization of 4-Methyl-2,4-pentadienal in flavor and fragrance applications involves several key aspects:
Regulatory Status: Related compounds such as 2,4-pentadienal are recognized as GRAS (Generally Recognized As Safe) by the FDA and have been evaluated by JECFA (Joint FAO/WHO Expert Committee on Food Additives) for use as flavoring agents [15].
Manufacturing Considerations: The compound can be produced through various synthetic routes, including those involving polysaccharide pyrolysis and fat autoxidation, providing multiple pathways for commercial production .
Quality Control: The development of analytical methods for pentadienal derivatives ensures consistent quality in commercial applications, with gas chromatography-mass spectrometry being the primary analytical technique [13].
Understanding the mechanisms by which 4-Methyl-2,4-pentadienal contributes to flavor and fragrance profiles is essential for optimal utilization:
Volatile Compound Generation: The compound participates in complex reaction networks that generate numerous volatile compounds, including thiophenes, thiazoles, and pyridines, which contribute to overall flavor complexity [13].
Thermal Stability: The conjugated structure provides thermal stability that allows the compound to survive food processing conditions while continuing to contribute to flavor development [13].